Selective Antiproliferative Activity in AR-Dependent vs. AR-Independent Prostate Cancer Cells
Neq0502 demonstrates selective antiproliferative activity in the androgen-dependent LNCaP cell line, with a GI50 of 22.4 μM under testosterone stimulation. This activity is significantly reduced or absent in unstimulated LNCaP cells and in AR-insensitive cell lines DU145 and PC-3 [1]. This pattern of activity is consistent with the reference drug enzalutamide, though Neq0502 is considerably less potent [1].
| Evidence Dimension | Antiproliferative Activity (GI50) |
|---|---|
| Target Compound Data | 22.4 μM (in testosterone-stimulated LNCaP cells) |
| Comparator Or Baseline | >100 μM or inactive (in unstimulated LNCaP, DU145, and PC-3 cells) |
| Quantified Difference | At least a 4.5-fold selectivity for stimulated LNCaP cells over other tested prostate cancer lines. |
| Conditions | In vitro cell viability assay (likely MTT or similar) in LNCaP, DU145, and PC-3 prostate cancer cell lines, +/- testosterone stimulation. |
Why This Matters
This data confirms the compound's mechanism as an AR-dependent agent, essential for researchers requiring a tool compound to study AR-driven pathways in prostate cancer models.
- [1] Santa Cruz, E. C., Carecho, A. R., Saidel, M. E., Montanari, C. A., & Leitão, A. (2017). In silico selection and cell-based characterization of selective and bioactive compounds for androgen-dependent prostate cancer cell. Bioorganic & Medicinal Chemistry Letters, 27(3), 546-550. View Source
